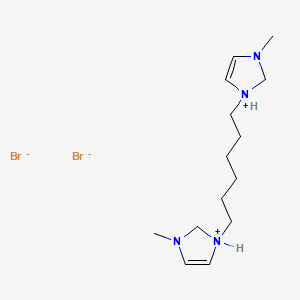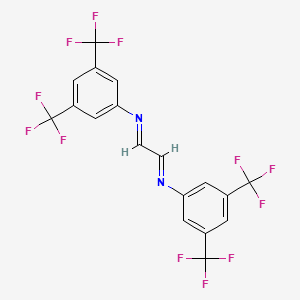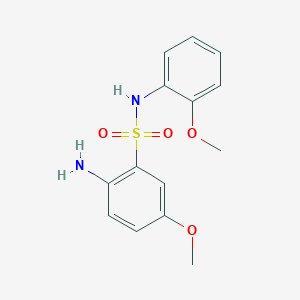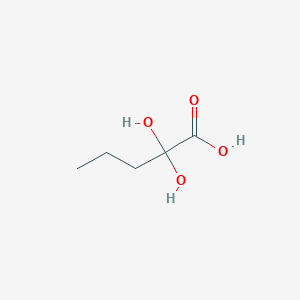
2,2-Dihydroxypentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dihydroxypentanoic acid is an organic compound with the molecular formula C5H10O4 It is characterized by the presence of two hydroxyl groups attached to the second carbon of a pentanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dihydroxypentanoic acid can be achieved through several methods. One common approach involves the hydroxylation of pentanoic acid derivatives. For instance, the hydroxylation of 2-ketopentanoic acid using hydrogen peroxide in the presence of a catalyst can yield this compound. The reaction typically requires controlled temperatures and pH to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve the use of biocatalysts or chemical catalysts to achieve high yields and purity. The process often includes steps such as fermentation, extraction, and purification to isolate the compound from reaction mixtures. Advanced techniques like chromatography and crystallization are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dihydroxypentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of 2-ketopentanoic acid or 2,2-diketopentanoic acid.
Reduction: Formation of 2,2-dihydroxypentanol.
Substitution: Formation of 2,2-dihalopentanoic acid or 2,2-diaminopentanoic acid.
Scientific Research Applications
2,2-Dihydroxypentanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Utilized in the production of biodegradable plastics, resins, and other materials.
Mechanism of Action
The mechanism of action of 2,2-dihydroxypentanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical processes. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular functions.
Comparison with Similar Compounds
2,2-Dichloropentanoic acid: Similar in structure but with chlorine atoms instead of hydroxyl groups.
2,5-Dihydroxypentanoic acid: Similar but with hydroxyl groups at different positions on the carbon chain.
2-Hydroxybutanoic acid: A shorter chain analog with one hydroxyl group.
Uniqueness: 2,2-Dihydroxypentanoic acid is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical and physical properties. This structural feature allows for unique reactivity and interactions compared to its analogs, making it valuable for specific applications in research and industry.
Properties
CAS No. |
189314-60-1 |
|---|---|
Molecular Formula |
C5H10O4 |
Molecular Weight |
134.13 g/mol |
IUPAC Name |
2,2-dihydroxypentanoic acid |
InChI |
InChI=1S/C5H10O4/c1-2-3-5(8,9)4(6)7/h8-9H,2-3H2,1H3,(H,6,7) |
InChI Key |
GJDQCBHLUBZQFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


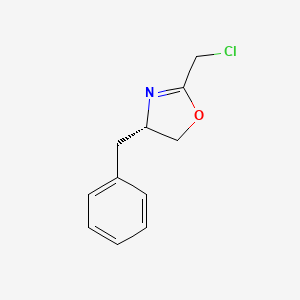
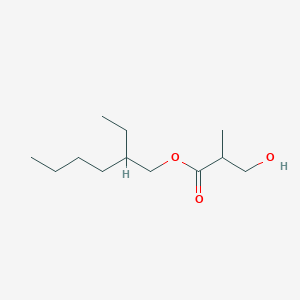
![1-Butene, 3-[(1-ethoxy-2-propynyl)oxy]-3-methyl-](/img/structure/B14258445.png)
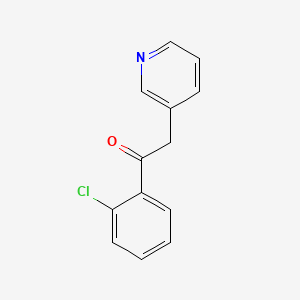
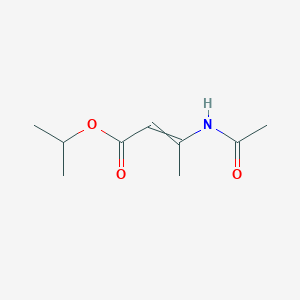
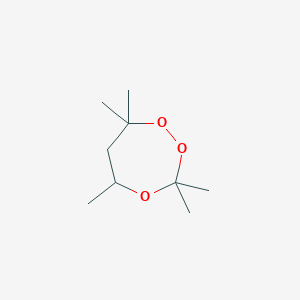

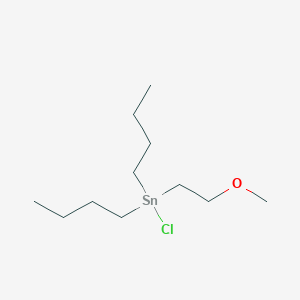
![5-(Bromomethyl)-3,3-diphenyl-3H-naphtho[2,1-b]pyran](/img/structure/B14258490.png)
![N~1~-[2-({2-[(2-Aminoethyl)amino]ethyl}amino)ethyl]propane-1,3-diamine](/img/structure/B14258501.png)
